molecular formula C10H13F3O2 B13062879 2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one

2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one

Cat. No.: B13062879
M. Wt: 222.20 g/mol
InChI Key: QWJKBJWYOIAHRS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one (CAS 1528945-38-1) is a high-value fluorinated cyclohexanone derivative of significant interest in advanced chemical research and development. With a molecular formula of C 10 H 13 F 3 O 2 and a molecular weight of 222.20 g/mol, this compound is characterized by the presence of a trifluoroacetyl group, a motif known to profoundly influence the electronic properties and reactivity of molecules . This compound serves as a versatile and critical building block in organic synthesis, particularly in the development of novel complex molecules. The trifluoroacetyl group is a key functional handle in various chemical transformations. Research indicates that trifluoroacetyl-substituted carbonyl compounds are highly valuable intermediates in catalytic processes, including Pd-catalyzed aerobic dehydrogenation reactions for the synthesis of complex enones and phenolic structures, which are core scaffolds in pharmaceuticals and materials science . The compound is offered with a typical purity of ≥95%, ensuring consistency for sensitive applications . Intended Research Applications: • Organic Synthesis: Acts as a key intermediate for the introduction of the trifluoromethyl group and for the construction of complex, functionalized cyclic structures. • Methodology Development: Serves as a substrate for developing new catalytic reactions, such as selective dehydrogenations . • Pharmaceutical & Agrochemical Research: Used as a precursor in the synthesis of potential bioactive molecules, leveraging the properties of the CF 3 group to modulate lipophilicity and metabolic stability. • Materials Science: A building block for novel organic materials with tailored electronic characteristics. Handling & Safety: Researchers should consult the Safety Datasheet (SDS) for detailed hazard and handling information. General precautionary statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H320 (May cause eye irritation) . Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It must not be used for personal, household, food, or medicinal purposes.

Properties

Molecular Formula

C10H13F3O2

Molecular Weight

222.20 g/mol

IUPAC Name

2,2-dimethyl-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one

InChI

InChI=1S/C10H13F3O2/c1-9(2)5-3-4-6(7(9)14)8(15)10(11,12)13/h6H,3-5H2,1-2H3

InChI Key

QWJKBJWYOIAHRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)C(=O)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the trifluoromethylation of cyclohexanone derivatives. The reaction typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) in the presence of a base and a catalyst .

Industrial Production Methods

This process can be optimized for large-scale production by using efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one is as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Hetero-Diels-Alder Reactions : The compound has been used as a precursor in hetero-Diels-Alder reactions, which are crucial for synthesizing complex organic molecules. For instance, it can react with dialkylcyanamides to form valuable cyclic compounds .
  • Synthesis of Thiochromanones : It serves as a key intermediate in the synthesis of thiochromanones, which exhibit significant biological activity. Modifications at the C-2 and C-6 positions lead to derivatives with enhanced anti-leishmanial properties .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in developing therapeutic agents. Its derivatives have been evaluated for their biological activities:

  • Anti-Leishmanial Activity : Studies have demonstrated that certain derivatives of this compound possess potent anti-leishmanial activity with IC50 values below 10 μM. These findings highlight the potential for developing new treatments against leishmaniasis .

Case Study 1: Development of Anti-Leishmanial Compounds

A series of thiochromanones derived from this compound were synthesized and tested against Leishmania species. The most potent compounds exhibited IC50 values as low as 7.2 μM, indicating their potential as effective anti-leishmanial agents. The structure-activity relationship (SAR) studies revealed that specific substitutions at the C-2 and C-6 positions significantly influenced biological activity .

Case Study 2: Hetero-Diels-Alder Reaction Utilization

The compound was utilized in a hetero-Diels-Alder reaction to synthesize complex cyclic structures. This application demonstrates its versatility as a synthetic intermediate and its ability to facilitate the formation of new carbon-carbon bonds, essential for constructing intricate molecular frameworks .

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeIC50 (μM)Reference
Thiochromanone derivative 11aAnti-Leishmanial10.5
Thiochromanone derivative 11eAnti-Leishmanial7.2
Hetero-Diels-Alder productSynthetic IntermediateN/A

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight Key Features References
2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one C₁₀H₁₃F₃O₂ 2,2-dimethyl; 6-trifluoroacetyl ~222.2 (calc.) High electrophilicity at C1 due to EWG; steric hindrance from 2,2-dimethyl groups. -
2-Methyl-2-(trifluoromethyl)cyclohexan-1-one C₈H₁₁F₃O 2-methyl; 2-trifluoromethyl 180.17 Trifluoromethyl group at C2 increases ring strain; dual substituents create steric bulk but lack the strong EWG at C4.
2-(Trifluoromethyl)cyclohexan-1-one C₇H₉F₃O 2-trifluoromethyl 166.14 Single trifluoromethyl group at C2; less steric hindrance compared to dimethyl analogues. Higher reactivity in nucleophilic additions due to reduced steric effects.
4-(Trifluoromethyl)cyclohexan-1-one C₇H₉F₃O 4-trifluoromethyl 166.14 Trifluoromethyl group at C4; para-substitution alters electronic distribution, reducing carbonyl electrophilicity compared to ortho-substituted analogues.
(2S)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one C₁₃H₁₆ClNO 2-(2-chlorophenyl); 2-methylamino 253.7 Aromatic and amino substituents introduce hydrogen-bonding potential; chiral center influences pharmacological activity (e.g., Esketamine derivatives).

Pharmacological Relevance

Compounds like (2S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one (Esketamine) demonstrate the importance of substituent diversity in medicinal chemistry. While the target compound lacks an amino group, its trifluoroacetyl moiety could serve as a precursor for bioactive molecules with enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a cyclohexanone core with two methyl groups at the 2-position and a trifluoroacetyl substituent at the 6-position. This unique structure may contribute to its biological activities.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of cyclohexanones, including this compound, exhibit significant anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. The IC50 values for related compounds have been reported around 2.83 µM, suggesting that modifications in structure can enhance or reduce efficacy against inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that similar cyclohexanone derivatives can induce apoptosis and inhibit cell proliferation. The IC50 values for these activities typically range from 10 µM to 30 µM depending on the specific derivative and cell line tested .

Cell Line IC50 (µM) Activity
MCF-714.7Antiproliferative
HepG216.1Antiproliferative
A54930.0Antiproliferative

The mechanisms by which this compound exerts its biological effects are thought to involve:

  • Inhibition of Cell Signaling Pathways: Similar compounds have been shown to inhibit pathways such as NF-kB and Hedgehog signaling, which are critical in inflammation and cancer progression .
  • Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Case Studies

Several case studies highlight the effectiveness of cyclohexanone derivatives in clinical settings:

  • Case Study on Inflammatory Disorders: A study involving animal models demonstrated that administering a derivative similar to this compound resulted in reduced markers of inflammation (e.g., IL-8 and COX-2) when compared to control groups .
  • Cancer Treatment Trials: In vitro trials conducted on MCF-7 cells treated with cyclohexanone derivatives showed a significant reduction in cell viability after 48 hours of treatment at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,2-dimethyl-6-(trifluoroacetyl)cyclohexan-1-one, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 2,2-dimethylcyclohexan-1-one as the core structure. Introduce the trifluoroacetyl group via Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O) .
  • Step 2 : Optimize reaction temperature (typically 0–25°C) and solvent (e.g., dichloromethane or chloroform) to minimize side reactions. Excess TFAA (1.5–2.0 equivalents) improves acylation efficiency.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Yield ranges from 50–70%, depending on catalyst activity and steric hindrance from the dimethyl groups .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Analytical Workflow :

  • ¹H NMR : Look for characteristic signals:
  • Cyclohexanone protons : Downfield shift (~2.5–3.0 ppm) due to electron-withdrawing trifluoroacetyl group.
  • Methyl groups : Singlets at ~1.2–1.4 ppm (2,2-dimethyl).
  • ¹⁹F NMR : Single peak near -70 ppm (CF₃ group).
  • IR : Strong C=O stretch at ~1720 cm⁻¹ (cyclohexanone) and ~1680 cm⁻¹ (trifluoroacetyl).
  • HRMS : Expected [M+H]⁺ at m/z 266.1 (C₁₁H₁₄F₃O₂) .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group affect the reactivity of the trifluoroacetyl moiety in nucleophilic reactions?

  • Mechanistic Insight :

  • The 2,2-dimethyl groups create steric bulk, reducing accessibility to the trifluoroacetyl carbonyl. Kinetic studies show slower nucleophilic addition (e.g., Grignard reagents or hydrides) compared to non-methylated analogs.
  • Experimental Design :
  • Compare reaction rates with 6-(trifluoroacetyl)cyclohexan-1-one (no methyl groups) under identical conditions.
  • Use DFT calculations to map steric maps (e.g., using SambVca software) to quantify steric effects .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

  • Data Contradiction Analysis :

  • Issue : Discrepancies in enantioselectivity (e.g., 60–90% ee) across studies using chiral catalysts like BINOL-phosphoric acids.
  • Resolution :
  • Variable Control : Ensure consistent solvent polarity (e.g., toluene vs. THF) and catalyst loading (5–10 mol%).
  • Substrate Purity : Trace impurities (e.g., residual AlCl₃) may inhibit catalyst performance. Pre-purify via activated carbon filtration .

Q. How can computational modeling predict the compound’s behavior in multi-step organic syntheses?

  • Computational Approach :

  • Step 1 : Optimize geometry using DFT (B3LYP/6-31G* level) to assess conformational preferences of the cyclohexanone ring.
  • Step 2 : Simulate reaction pathways (e.g., transition states for acyl transfer) with Gaussian or ORCA software.
  • Step 3 : Validate with experimental kinetics (e.g., Arrhenius plots) to refine activation energy predictions .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to volatility (estimated vapor pressure: 0.1 mmHg at 25°C).
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the trifluoroacetyl group.
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

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